2-Biphenyl-4-yl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXDFSSLHWRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327848 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21470-37-1 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylindoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-arylindole scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals, natural products, and functional materials. Its synthesis has been a subject of intense research, with palladium-catalyzed cross-coupling reactions emerging as a particularly powerful and versatile tool. This comprehensive guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the regioselective synthesis of 2-arylindoles. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of these transformations, offering a rationale for experimental design and troubleshooting. Detailed, field-proven protocols for key reactions, including Heck-type couplings, Suzuki-Miyaura reactions, and direct C-H activation strategies, are presented. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient and strategic construction of this important heterocyclic core.
Introduction: The Significance of the 2-Arylindole Core
The indole nucleus is a cornerstone of heterocyclic chemistry, and its substitution with an aryl group at the C2-position gives rise to a class of compounds with remarkable biological and physical properties. 2-Arylindoles are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] This has led to their extensive investigation in drug discovery programs. Beyond their medicinal applications, the conjugated π-system of 2-arylindoles makes them attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Traditional methods for the synthesis of 2-arylindoles, such as the Fischer indole synthesis, often suffer from limitations including harsh reaction conditions, limited substrate scope, and poor regioselectivity.[2][3] The advent of palladium catalysis has revolutionized the synthesis of these valuable compounds, offering milder conditions, broader functional group tolerance, and predictable control over regiochemistry.
Palladium-Catalyzed Heck-Type Reactions for 2-Arylindole Synthesis
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a direct route to 2-arylindoles through the arylation of the indole nucleus.[4][5] Recent advancements have focused on direct C-H functionalization, obviating the need for pre-functionalized indole substrates.
Mechanistic Rationale
The catalytic cycle of a Heck-type C-H arylation of indole typically proceeds through the following key steps:
-
C-H Activation/Palladation: An electrophilic Pd(II) catalyst, such as Pd(OAc)₂ or Pd(TFA)₂, coordinates to the electron-rich indole ring, followed by C-H activation at the C2 position to form a palladacycle intermediate.[6] This step is often the regioselectivity-determining step.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The aryl group and the indole moiety on the palladium center couple and are eliminated, forming the C-C bond of the 2-arylindole product and regenerating the Pd(II) catalyst.[6]
An oxidant is often required to regenerate the active Pd(II) catalyst from Pd(0) that can form through competing side reactions.[6]
Visualizing the Catalytic Cycle
Sources
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Login [satheejee.iitk.ac.in]
- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
Unveiling Molecular Landscapes: Application Notes for the Fluorescent Probe 2-Biphenyl-4-yl-1H-indole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Biphenyl-4-yl-1H-indole as a versatile fluorescent probe. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to empower your research in exploring molecular interactions and cellular environments.
Introduction: The Power of a Biphenyl-Indole Fluorophore
2-Biphenyl-4-yl-1H-indole is a hydrophobic fluorescent molecule belonging to the 2-arylindole class of compounds. Its rigid, planar structure, composed of a biphenyl moiety linked to an indole core, gives rise to intrinsic fluorescence. The photophysical properties of this probe are highly sensitive to its local environment, making it a powerful tool for investigating non-polar microenvironments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.
The fluorescence of 2-Biphenyl-4-yl-1H-indole is characterized by a notable sensitivity to solvent polarity, a phenomenon known as solvatochromism. In non-polar environments, the probe typically exhibits strong fluorescence emission. Conversely, in polar, aqueous environments, its fluorescence is often quenched. This "turn-on" characteristic in hydrophobic environments is the cornerstone of its utility as a probe.
Photophysical Characteristics
Understanding the fundamental photophysical properties of 2-Biphenyl-4-yl-1H-indole is critical for designing and interpreting fluorescence-based assays. The following table summarizes key photophysical parameters, with data for the structurally similar analogue, 1-N-Butyl-2(Biphenylyl-4) Indole, provided as a reference.
| Property | Value (for 1-N-Butyl-2(Biphenylyl-4) Indole) | Conditions | Reference |
| Excitation Maximum (λex) | 308 nm | Methanol | [1] |
| Emission Maximum (λem) | 406 nm | Methanol | [1] |
| Stokes Shift | 98 nm | Methanol | [1] |
| Quantum Yield (Φf) | Varies with solvent polarity; generally higher in non-polar solvents. | - | [2][3] |
| Fluorescence Lifetime (τ) | Typically in the nanosecond range, influenced by the environment. | - | [2] |
Note: The exact photophysical properties of 2-Biphenyl-4-yl-1H-indole may vary slightly from its N-butylated analog. It is recommended to experimentally determine the optimal excitation and emission wavelengths for your specific experimental conditions.
Synthesis of 2-Biphenyl-4-yl-1H-indole
For researchers wishing to synthesize this probe in-house, two common and effective methods are the Fischer indole synthesis and the Suzuki cross-coupling reaction.
Protocol 3.1: Fischer Indole Synthesis
This classical method involves the acid-catalyzed reaction of an arylhydrazine with an appropriate ketone.
Sources
- 1. Sci-Hub. Concentration Dependency of the Fluorescence from Solutions of 2-Phenyl Indole and Derivatives of 2-Phenyl Indole. II. uv Radiation Excitation / The Journal of Chemical Physics, 1968 [sci-hub.jp]
- 2. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles [mdpi.com]
- 3. Fluorescence properties of 2-aryl substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-Biphenyl-4-yl-1H-indole Analogs in Cancer Cell Line Studies
Introduction: The Emergence of Indole-Biphenyl Scaffolds in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to modulate various pathways implicated in cancer progression.[1][2] These pathways include the regulation of cell signaling, cell cycle progression, and the induction of apoptosis.[1] The incorporation of a biphenyl moiety into the indole structure can enhance the therapeutic potential, potentially leading to more effective and selective anticancer agents.[3] This document provides a comprehensive guide for researchers on the preclinical evaluation of novel 2-biphenyl-4-yl-1H-indole derivatives, using a representative compound designated as Biphenyl-Indole Compound X (BPI-X) , in various cancer cell line models.
Postulated Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis
Based on recurring findings for this class of compounds, we will proceed with the hypothesis that BPI-X functions as a tubulin polymerization inhibitor.[4][5][6] By disrupting microtubule dynamics, BPI-X is expected to induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger the intrinsic apoptotic pathway.[4][6][7]
Signaling Pathway Overview
Caption: Recommended experimental workflow for BPI-X evaluation.
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of BPI-X that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin) [8]* BPI-X stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of BPI-X in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of BPI-X on cell cycle distribution.
Materials:
-
6-well plates
-
BPI-X
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with BPI-X at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Quantification by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by BPI-X.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
Procedure:
-
Cell Treatment: Treat cells with BPI-X as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature. [9]4. Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
Table 1: Cytotoxicity of BPI-X against a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast (ER+) | Example: 5.2 ± 0.4 |
| MDA-MB-231 | Breast (TNBC) | Example: 2.8 ± 0.3 |
| A549 | Lung (NSCLC) | Example: 3.5 ± 0.6 |
| DU-145 | Prostate | Example: 1.9 ± 0.2 |
| HCT-116 | Colon | Example: 4.1 ± 0.5 |
| HEK 293 | Non-cancerous | Example: > 50 |
Table 2: Effect of BPI-X on Cell Cycle Distribution in DU-145 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | Example: 55.2 ± 2.1 | Example: 20.5 ± 1.5 | Example: 24.3 ± 1.8 |
| BPI-X (1 µM) | Example: 48.7 ± 2.5 | Example: 15.3 ± 1.2 | Example: 36.0 ± 2.3 |
| BPI-X (2 µM) | Example: 30.1 ± 1.9 | Example: 9.8 ± 0.9 | Example: 60.1 ± 2.6 |
Conclusion
The protocols and strategic guidelines presented here provide a robust framework for the initial preclinical evaluation of novel 2-biphenyl-4-yl-1H-indole derivatives. By systematically assessing cytotoxicity, elucidating the mechanism of action through cell cycle and apoptosis analysis, and eventually confirming target engagement with techniques like Western blotting, researchers can effectively characterize the therapeutic potential of this promising class of compounds.
References
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Al-Ostath, A., Abosheasha, M. A., Al-Qazzaz, M., et al. (2024). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Pharmaceuticals, 17(5), 633. [Link]
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Khan, I., Zaib, S., Batool, S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42363–42375. [Link]
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Palmieri, G., Ombra, M. N., Colombino, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5698. [Link]
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El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(5), 1083. [Link]
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Soto, A., Garcia-Saucido, J., Bojorquez-Ochoa, A., et al. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols, 3(4), 101740. [Link]
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Struga, M., Dzieciol, M., Chlebowska, P., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 28(24), 8089. [Link]
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Adachi, M., Murai, Y., Kosemura, S., et al. (2012). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 55(21), 9328–9340. [Link]
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El-Shahid, Z. A., Awad, M. E., Hassan, A. A., et al. (2024). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 14(1), 20245. [Link]
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Di, A., Johnson, K., Wang, L., & Li, W. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100958. [Link]
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Singh, P., Kaur, M., & Kumar, M. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]
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Kamal, A., Reddy, T. S., Ramaiah, M. J., et al. (2019). Synthesis of Substituted Biphenyl Methylene Indolinones as Apoptosis Inducers and Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115042. [Link]
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Al-Said, M. S., Ghorab, M. M., Al-Agamy, M. H., et al. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Semantic Scholar. [Link]
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Kim, J. H., Lee, J. Y., & Lee, Y. S. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), 231. [Link]
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Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Molecules, 27(23), 8497. [Link]
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Byun, J. H., Kim, S. C., Jeong, Y. J., et al. (2022). Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H 2 AX, CHK2 and p53. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Acar, Ç., Çevik, U. A., Ertürk, Ö., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(35), 4153–4170. [Link]
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Pedrini, F. S., Chiaradia, L. D., Licínio, M. A., et al. (2010). Induction of apoptosis and cell cycle arrest in L-1210 murine lymphoblastic leukaemia cells by (2E)-3-(2-naphthyl)-1-(3'-methoxy-4'-hydroxy-phenyl)-2-propen-1-one. Journal of Pharmacy and Pharmacology, 62(10), 1246–1254. [Link]
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El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Acta Pharmaceutica, 74(2), 193–220. [Link]
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Chandler, C. E., Wilder, V. A., Pettini, J. L., et al. (2008). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Journal of Medicinal Chemistry, 51(7), 2098–2106. [Link]
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Application Notes and Protocols for the Synthesis of 2-Biphenyl-4-yl-1H-indole Analogs for SAR Studies
Introduction: The Therapeutic Potential of the 2-Arylindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Among these, the 2-arylindole motif has garnered significant attention due to its prevalence in molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The introduction of a biphenyl moiety at the 2-position of the indole ring, to create the 2-biphenyl-4-yl-1H-indole scaffold, offers an exciting avenue for therapeutic innovation. This structural feature provides a larger surface area for potential interactions with biological targets and allows for diverse functionalization to modulate physicochemical properties and biological activity.
This guide provides a comprehensive overview of the synthetic strategies and protocols for preparing 2-biphenyl-4-yl-1H-indole analogs. It further outlines a systematic approach to conducting structure-activity relationship (SAR) studies to identify key structural features that govern their biological effects. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate libraries of analogs for screening and lead optimization.
Synthetic Strategies: Constructing the 2-Biphenyl-4-yl-1H-indole Core
The synthesis of 2-biphenyl-4-yl-1H-indole analogs can be efficiently achieved through a convergent strategy that combines two powerful and versatile reactions in organic synthesis: the Fischer Indole Synthesis and the Suzuki-Miyaura Cross-Coupling reaction. This approach allows for the late-stage introduction of structural diversity, which is highly advantageous for SAR studies.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target scaffold reveals two key disconnections. The primary disconnection is at the C2-aryl bond of the indole, suggesting a Suzuki-Miyaura coupling between a 2-haloindole intermediate and a biphenylboronic acid derivative. The second disconnection is within the indole ring itself, pointing towards a Fischer indole synthesis from a suitable phenylhydrazine and a ketone precursor.
Caption: Retrosynthetic analysis of 2-biphenyl-4-yl-1H-indole.
Forward Synthesis: A Two-Pronged Approach
1. Fischer Indole Synthesis of the 2-Haloindole Intermediate:
The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[4][5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia.[5] For our purpose, a substituted phenylhydrazine is reacted with a halogenated acetophenone (e.g., 2-bromo- or 2-iodoacetophenone) to yield the corresponding 2-halo-1H-indole. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids) and reaction conditions can be optimized to maximize the yield of the desired indole.[5]
2. Suzuki-Miyaura Cross-Coupling for C2-Arylation:
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, particularly between sp2-hybridized carbons.[6] It involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate.[6][7][8] In our synthetic scheme, the 2-halo-1H-indole intermediate is coupled with 4-biphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol). This reaction is highly tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of analogs.
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Troubleshooting & Optimization
Troubleshooting Suzuki-Miyaura coupling for indole synthesis
< Technical Support Center: Suzuki-Miyaura Coupling for Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on indole synthesis. As a Senior Application Scientist, I understand that while this reaction is a powerful tool for C-C bond formation, its complexity can lead to challenges in the lab. This guide is structured to provide direct, actionable solutions to common problems, explaining the underlying chemical principles to empower your experimental design and troubleshooting efforts.
High-Level Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow. When a reaction fails, systematically evaluate each component. The following diagram outlines a rational approach to diagnosing a problematic Suzuki-Miyaura coupling.
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Product Formation
Question: My reaction shows no conversion of the starting materials. What is the most likely cause?
Answer: Complete reaction failure often points to a fundamental issue with the catalyst's activity or the integrity of the reagents.
-
Catalyst Inactivity: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction fails, no reaction will occur. The presence of excess oxygen can prevent the formation or maintenance of the Pd(0) state.[1]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.
-
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under the reaction conditions.[2] This is a common issue with electron-rich or heteroaryl boronic acids.
-
Solution: Use a boronic ester (e.g., pinacol or MIDA esters) which are significantly more stable and less prone to premature decomposition.[1] MIDA boronates are particularly useful for slow-release strategies, minimizing the concentration of the active boronic acid at any given time to suppress side reactions.[1][2]
-
-
Inappropriate Base or Ligand: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[3][4] The ligand stabilizes the palladium center and modulates its reactivity. A mismatch can stall the catalytic cycle.
-
Solution: For couplings with electron-rich haloindoles or sterically hindered partners, a weak base like K₂CO₃ or Cs₂CO₃ may not be sufficient. A stronger base like K₃PO₄ is often required.[5] Pair this with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote the oxidative addition and reductive elimination steps.[4][5]
-
Question: My reaction is very slow and gives low yields. I see starting material and a small amount of product. What should I change?
Answer: Sluggish reactions suggest that one or more steps in the catalytic cycle are slow or that the catalyst is deactivating over time.
-
Cause - Slow Oxidative Addition: This is common when using less reactive aryl chlorides or N-H unprotected indoles. The electron-rich nature of the indole ring can make the C-X bond less susceptible to cleavage by the Pd(0) catalyst.
-
Expert Insight: The use of bulky, electron-donating phosphine ligands is critical here.[4][6] Ligands like XPhos, SPhos, or RuPhos increase the electron density on the palladium center, making it a more potent nucleophile for attacking the aryl halide.[4] Modern palladium precatalysts based on these ligands often provide superior results for challenging substrates like indoles.[5]
-
-
Cause - Catalyst Deactivation by Indole N-H: Unprotected indoles, particularly those with acidic N-H protons, can act as ligands for the palladium center.[5] This coordination can inhibit the catalyst, effectively removing it from the catalytic cycle.[5][7]
-
Solution 1 (Protecting Group): While often undesirable due to extra steps, protecting the indole nitrogen with groups like Boc, SEM, or tosyl can dramatically improve yields by preventing catalyst inhibition.[8]
-
Solution 2 (Optimized Conditions): Recent methods have been developed for coupling unprotected indoles.[5] These often rely on specific precatalysts (e.g., XPhos-Pd-G3) and carefully chosen bases (K₃PO₄) that minimize this inhibitory effect.[5]
-
-
Cause - Insufficient Temperature: While high temperatures can promote side reactions, some couplings, especially with aryl chlorides, require more thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or 110 °C in a solvent like dioxane or toluene) and monitor the progress by TLC or LC-MS.
-
Category 2: Side Reactions and Impurities
Question: I am observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?
Answer: Boronic acid homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[1]
-
Mechanism: When a Pd(II) precatalyst is used, it is reduced to active Pd(0) by consuming two equivalents of the organoboron reagent. Additionally, any dissolved oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a homocoupling pathway.[1]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 2-Biphenyl-4-yl-1H-indole in Biological Assays
Welcome to the technical support guide for 2-Biphenyl-4-yl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of this compound's low aqueous solubility in biological assays. Our goal is to provide you with the necessary information, from fundamental principles to detailed protocols, to ensure reproducible and reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubility of 2-Biphenyl-4-yl-1H-indole.
Q1: What is 2-Biphenyl-4-yl-1H-indole, and why is its solubility a major concern?
A1: 2-Biphenyl-4-yl-1H-indole is a heterocyclic aromatic compound with a molecular formula of C20H15N.[1] Its structure, featuring biphenyl and indole rings, makes it highly lipophilic. The predicted LogP (XLogP3-AA), a measure of lipophilicity, is 5.4, indicating very poor solubility in water.[1] This is a significant concern because for a compound to be biologically active in an in vitro assay, it must be dissolved in the aqueous culture medium to interact with cells or molecular targets. Undissolved compound particles lead to inaccurate concentration-response curves and non-reproducible results.[2]
Q2: What is the best solvent for creating a stock solution of 2-Biphenyl-4-yl-1H-indole?
A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent.[2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. For compounds with similar structures, solubilities in DMSO are often in the mg/mL range, allowing for the creation of highly concentrated stock solutions (e.g., 10-50 mM).[4][5] This high concentration is crucial as it allows the final DMSO concentration in your assay to be kept to a minimum.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your aqueous assay medium should be kept as low as possible, ideally ≤0.5% .[2] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this can be cell-type dependent.[6] Concentrations above 1% can lead to cell stress, membrane disruption, and other off-target effects that can confound your results.[7][8] It is always best practice to perform a vehicle control experiment, treating cells with the highest concentration of DMSO used in your assay, to ensure it has no effect on its own.[6][9]
Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I prevent it?
A4: This is a common problem known as "shock precipitation." It occurs when a compound that is stable in 100% DMSO is rapidly transferred to an aqueous environment where its solubility is much lower. The sudden change in solvent polarity causes the compound to crash out of solution.[10]
To prevent this, a stepwise or serial dilution is highly recommended. Instead of diluting your concentrated DMSO stock directly into the final assay volume, you should first perform intermediate dilutions. A best practice is to perform a serial dilution in 100% DMSO first to generate intermediate stocks, and then dilute these stocks into your final aqueous buffer.[11][12] This minimizes the solvent shock and helps maintain the compound's solubility.
Q5: Are there other solvents or formulation strategies I can use?
A5: While DMSO is the most common choice, other organic solvents like dimethylformamide (DMF) or ethanol can also be used for initial stock preparation.[4][5] However, their compatibility and toxicity in your specific assay must be validated. For particularly challenging compounds, advanced formulation strategies like using cyclodextrins to form inclusion complexes or creating solid dispersions can be explored, though these are more complex and typically used in later-stage drug development.[2]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Compound will not dissolve in DMSO during stock preparation. | The concentration is too high, exceeding its solubility limit in DMSO. | 1. Increase Solvent Volume: Add more DMSO to decrease the concentration until the compound fully dissolves. 2. Gentle Warming: Warm the solution to 37°C in a water bath. Increased temperature can enhance solubility. 3. Sonication: Use a bath sonicator to provide mechanical energy to help break down the solid lattice and facilitate dissolution. 4. Determine Maximum Solubility: If issues persist, perform an empirical solubility test (see Protocol 1) to find the maximum practical stock concentration. |
| Visible precipitate forms in assay wells after adding the compound. | 1. Shock Precipitation: The compound was diluted too rapidly from a high DMSO concentration into the aqueous medium.[10] 2. Concentration Exceeds Aqueous Solubility: The final concentration in the assay is higher than the compound's aqueous solubility limit. 3. Temperature Effects: Adding room temperature stock to cold (4°C) media can decrease solubility.[10] | 1. Use Stepwise Dilution: Follow the procedure in Protocol 3. Perform serial dilutions in 100% DMSO before a final, small-volume addition to the pre-warmed aqueous buffer.[11][12] 2. Lower Final Concentration: Reduce the highest concentration in your dose-response curve. 3. Pre-warm Media: Ensure your cell culture media or assay buffer is warmed to 37°C before adding the compound.[10] 4. Increase Serum (if applicable): For cell-based assays, sometimes increasing the serum percentage can help solubilize lipophilic compounds, though this can also lead to other interactions. |
| Inconsistent or non-reproducible assay results (e.g., variable IC50 values). | 1. Micro-precipitation: Small, often invisible, precipitates are forming, leading to an inconsistent effective concentration of the soluble compound.[10] 2. Compound Adsorption: The hydrophobic compound may be adsorbing to plastic surfaces (tubes, plates). | 1. Filter Final Solution: Before adding to the assay, filter the final diluted compound solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and solvent). 2. Visual Inspection: Before use, hold your stock solution vial up to a light source to check for any visible particulates. 3. Use Low-Binding Plastics: If available, use low-protein-binding microplates and tubes to minimize adsorption. 4. Consistent Mixing: Ensure thorough but gentle mixing at each dilution step. |
| Cell death observed in vehicle (DMSO-only) control wells. | 1. High DMSO Concentration: The final DMSO concentration is toxic to the cells.[6][9] 2. DMSO Quality: The DMSO may be old or contaminated. DMSO is hygroscopic and can absorb water, and over time can degrade to dimethyl sulfide. | 1. Reduce Final DMSO Concentration: Ensure the final concentration is below 0.5%, or even lower (e.g., 0.1%) for sensitive cell lines.[6] 2. Use High-Quality DMSO: Use anhydrous, cell-culture grade DMSO. Purchase in small volumes to avoid repeated opening and water absorption. Store properly, protected from light and moisture. |
Part 3: Data & Methodologies
Data Presentation
Table 1: Solubility of Structurally Similar Compounds in Common Solvents
| Compound | Solvent | Approximate Solubility | Source |
|---|---|---|---|
| (±)-Flurbiprofen | DMSO | ~10 mg/mL | Cayman Chemical[5] |
| (±)-Flurbiprofen | Ethanol | ~25 mg/mL | Cayman Chemical[5] |
| 2-amino-4-phenyl Thiazole | DMSO | ~10 mg/mL | Cayman Chemical[4] |
| 2-amino-4-phenyl Thiazole | Ethanol | ~12 mg/mL | Cayman Chemical[4] |
| Dimethyl biphenyl-4,4'-dicarboxylate | DMSO | ~0.25 mg/mL | Cayman Chemical[13] |
Note: This data is for guidance only. The actual solubility of 2-Biphenyl-4-yl-1H-indole must be determined empirically.
Experimental Protocols
Protocol 1: Empirical Determination of Maximum DMSO Solubility
Causality: This protocol is essential because relying on predicted solubility can be misleading. Empirically determining the maximum stock concentration prevents downstream issues with precipitation and ensures accurate dosing.[3]
-
Weigh out a small, precise amount of 2-Biphenyl-4-yl-1H-indole (e.g., 1 mg) into a small, clear glass vial.
-
Add a calculated volume of high-quality, anhydrous DMSO to reach a high target concentration (e.g., 50 mM).
-
Vortex the vial for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If particles remain, place the vial in a bath sonicator for 10-15 minutes.
-
Re-inspect the solution. If it is still not clear, add a small, known volume of DMSO (e.g., 10% of the initial volume), recalculate the new, lower concentration, and repeat steps 3-5.
-
Continue this process until a clear solution is achieved. The highest concentration at which the compound remains fully dissolved is your maximum stock concentration. It is good practice to use a concentration slightly below this maximum for routine stock preparation.
Protocol 2: Preparation of a High-Concentration Stock Solution
Causality: A standardized stock preparation protocol ensures consistency between experiments. Using an inert gas and proper storage minimizes compound degradation.
-
Calculate the mass of 2-Biphenyl-4-yl-1H-indole needed to prepare a desired volume and concentration (e.g., 10 mM) in DMSO. The molecular weight is 269.34 g/mol .
-
Carefully weigh the compound and add it to a sterile, conical-bottom vial.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Use sonication or gentle warming (37°C) if necessary, as described in Protocol 1.
-
(Optional but recommended) Briefly purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.
-
Seal the vial tightly with a screw cap and wrap with parafilm.
-
Label clearly with the compound name, concentration, solvent, and date.
-
Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
Protocol 3: Stepwise Serial Dilution for Biological Assays
Causality: This protocol is designed to prevent shock precipitation upon dilution into aqueous media. By first creating a dilution series in 100% DMSO, the solvent environment is changed more gradually, keeping the compound in solution.[11][12]
-
Prepare Intermediate Stocks in 100% DMSO:
-
Start with your high-concentration stock (e.g., 10 mM) in 100% DMSO.
-
Perform a serial dilution in 100% DMSO. For example, to make a 2-fold dilution series, transfer 50 µL of the 10 mM stock to a new tube containing 50 µL of 100% DMSO to get a 5 mM stock. Repeat this process to create a range of concentrations (2.5 mM, 1.25 mM, etc.), all in 100% DMSO.
-
-
Prepare Final Working Solutions:
-
Pre-warm your final assay buffer or cell culture medium to 37°C.
-
Add your intermediate DMSO stocks to the aqueous buffer at a high dilution factor, for example, 1:200 or 1:1000. This ensures the final DMSO concentration remains low (e.g., 0.5% or 0.1%).
-
Example: To achieve a final concentration of 10 µM in the assay with 0.1% DMSO, add 1 µL of a 10 mM intermediate stock to 999 µL of pre-warmed medium. To get 5 µM, add 1 µL of the 5 mM intermediate stock to 999 µL of medium.
-
Mix thoroughly but gently by pipetting up and down immediately after addition. Do not vortex cell culture medium vigorously as it can damage proteins.
-
-
Add to Assay:
-
Immediately add the final working solutions to your assay plates. Do not store final aqueous dilutions for long periods, as the compound may precipitate over time.
-
Part 4: Visualizations
Workflow Diagrams
Caption: Decision tree for troubleshooting precipitation issues.
References
-
Pudmed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]
-
ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Retrieved from [Link]
-
Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]
-
ResearchGate. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Retrieved from [Link]
-
Durham Tech. (2018). Biphenyl Safety Data Sheet. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells. Retrieved from [Link]
-
MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
IntechOpen. (n.d.). An Inline QC Method for Determining Serial Dilution Performance of DMSO-Based Systems. Retrieved from [Link]
-
British Pharmacopoeia. (2025). Flurbiprofen Sodium Information Leaflet. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(4-Biphenylyl)-4-methoxy-1H-indole PubChem Entry. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-biphenyl-4-yl-1h-indole (C20H15N). Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Scaling Up 2-Biphenyl-4-yl-1H-indole Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 2-Biphenyl-4-yl-1H-indole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges encountered during the scale-up of the Fischer indole synthesis, providing practical, field-proven solutions and explaining the chemical principles behind our recommendations.
Synthesis Overview: The Fischer Indole Pathway
The Fischer indole synthesis, first reported in 1883, remains one of the most robust and widely used methods for constructing the indole nucleus.[1] The synthesis of 2-Biphenyl-4-yl-1H-indole via this pathway involves two primary stages:
-
Hydrazone Formation: The condensation of Phenylhydrazine with 4-Acetylbiphenyl to form the corresponding phenylhydrazone intermediate.
-
Indolization (Cyclization): An acid-catalyzed intramolecular cyclization of the phenylhydrazone, which, after eliminating ammonia, yields the final indole product.[2]
While elegant, this reaction presents significant challenges during scale-up, particularly concerning heat management, catalyst selection, and impurity control.
Overall Synthetic Workflow
The following diagram illustrates the typical workflow for this synthesis, starting from common precursors.
Caption: Troubleshooting decision tree for low yield issues.
Q2: The reaction generated a significant amount of black tar, making purification a nightmare. How can I prevent this?
Answer: Tar formation is a classic sign of product/reagent decomposition under overly harsh conditions.
-
Cause: The primary cause is excessive heat and/or highly concentrated acid. The-[2][2]sigmatropic rearrangement step of the Fischer synthesis is sensitive, and side reactions like polymerization and sulfonation (if using H₂SO₄) can dominate if the reaction is not controlled.
-
Solution 1: Strict Temperature Control. This is the most critical parameter. Ensure your reactor is equipped with an efficient cooling system to manage the exotherm during cyclization. The adage "a watched pot never boils" is a good principle here; constant monitoring is key.
-
Solution 2: Controlled Reagent Addition. As described in the protocol, adding the hydrazone portion-wise allows you to manage the rate of heat generation. Never add the entire batch of hydrazone to the hot acid at once.
-
Solution 3: Consider an Alternative Acid/Solvent System. Polyphosphoric acid is effective but can be aggressive. An alternative is using Eaton's reagent (P₂O₅ in MeSO₃H), which can sometimes provide cleaner reactions at lower temperatures. [3]Another approach is using a Lewis acid like ZnCl₂ in a high-boiling solvent, which often results in less charring. [4]
Q3: My final product is difficult to purify by recrystallization and contains persistent impurities. What are my options?
Answer: Purification is often as challenging as the reaction itself.
-
Cause A: Incomplete Quench/Neutralization. Residual PPA or other acids can make the crude product oily or sticky, hindering crystallization.
-
Solution: Ensure the crude solid is washed with copious amounts of water after filtration until the filtrate is completely neutral. A final wash with a dilute sodium bicarbonate solution can also be beneficial.
-
-
Cause B: Co-precipitation of Isomers or Side-Products. Small amounts of isomeric indoles or unreacted starting materials can disrupt the crystal lattice.
-
Solution 1: Trituration. Before recrystallization, try triturating the crude solid. This involves stirring the solid as a slurry in a solvent where the desired product is poorly soluble, but the impurities are soluble (e.g., hot hexanes or diethyl ether). This can effectively wash away many impurities.
-
Solution 2: Activated Carbon Treatment. During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution and keep it hot for 5-10 minutes. The carbon will adsorb colored, polar impurities. Filter the hot solution through a pad of Celite to remove the carbon before allowing it to cool.
-
Solution 3: Column Chromatography. While not ideal for very large scales, column chromatography is the most effective method for removing stubborn impurities. [5]For multi-kilogram scale, specialized equipment like a Medium Pressure Liquid Chromatography (MPLC) system may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this synthesis at scale: a Brønsted acid (H₂SO₄, PPA) or a Lewis acid (ZnCl₂, FeCl₃)?
A: There is no single "best" catalyst; the choice depends on scale, available equipment, and substrate sensitivity.
-
Polyphosphoric Acid (PPA): Often the top choice for scale-up. It acts as both the catalyst and the solvent, is effective, and relatively inexpensive. However, its high viscosity makes stirring and workup challenging. [2]* Sulfuric Acid (H₂SO₄): Effective, but can lead to sulfonation side products and significant charring if not carefully controlled. * Zinc Chloride (ZnCl₂): A common Lewis acid catalyst. It is often considered milder and can lead to cleaner reactions, but typically requires a co-solvent and higher temperatures. The removal of zinc salts during workup can also be a challenge. [4]For this specific substrate, PPA generally provides a good balance of reactivity and cost-effectiveness, provided the engineering controls (stirring, heating/cooling) are adequate.
Q2: Are there modern, alternative routes to 2-Biphenyl-4-yl-1H-indole that might be better for GMP manufacturing?
A: Yes. While the Fischer synthesis is a workhorse, modern palladium-catalyzed cross-coupling reactions offer milder conditions and often higher functional group tolerance, which can be critical in complex pharmaceutical syntheses.
-
Larock Indole Synthesis: This involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. It provides excellent control over the substitution pattern. * Buchwald-Hartwig Amination / Heck Cyclization: A two-step sequence where an o-haloacetophenone is first coupled with an amine (or vice versa), followed by an intramolecular Heck reaction to form the indole ring. [6][7][8]* Direct C-H Arylation: Newer methods involve the direct coupling of an indole core with an aryl halide at the C2 position. This is an atom-economical approach but may require more specialized catalysts and optimization. [9]These methods avoid the use of hydrazines and strong acids, which can be advantageous from a safety and environmental perspective. However, they often rely on expensive palladium catalysts and ligands, requiring careful cost analysis.
Q3: What are the most critical safety considerations when scaling up this process?
A:
-
Phenylhydrazine Toxicity: Phenylhydrazine is toxic, a skin sensitizer, and a suspected carcinogen. Use closed systems where possible and always handle with appropriate gloves, lab coat, and eye protection in a fume hood. Have a quench solution (e.g., sodium hypochlorite/bleach) ready for any spills.
-
Exothermic Reaction: The indolization step is highly exothermic. The reaction must be performed in a reactor with a suitable overhead stirrer and an external cooling mantle. A slow, controlled addition of the hydrazone is mandatory.
-
Acid Handling: Concentrated acids like PPA and H₂SO₄ are extremely corrosive. The quenching process, where the hot acid mixture is added to ice water, is particularly hazardous and must be done slowly and with vigorous stirring to dissipate heat.
Fischer Indole Synthesis Mechanism
Understanding the mechanism is key to troubleshooting. The process involves an acid-catalyzed tautomerization, a-[2][2]sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia.
Caption: Accepted mechanism of the Fischer indole synthesis. [13][14]
References
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
-
Taylor & Francis Online. (2020). Fischer indole synthesis – Knowledge and References. Journal of Coordination Chemistry. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]
-
ARKIVOC. (2006). Synthesis of 2-phenylindoxyls. [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Supporting Information for Indole Synthesis. (2023). [Link]
-
Byun, Y., et al. (2015). Facile Synthesis of 2-(4-Hydroxybiphenyl-3-yl)-1H-indoles from Anilines and 5′-Bromo-2. Synthetic Communications, 45(14), 1649-1657. [Link]
-
Organic Syntheses. Phenylhydrazine. [Link]
-
Wang, C., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4768–4773. [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5783-5785. [Link]
-
Royal Society of Chemistry. (2015). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Google Patents. (2012). Preparation process for phenylhydrazine hydrochloride.
-
AKJournals. (2019). Supporting Information: Continuous Suzuki-Miyaura Reactions. [Link]
-
Park, S. W., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1642. [Link]
-
DeepMatter. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
PubChem. 4-Acetylbiphenyl. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19133-19159. [Link]
-
The Journal of Organic Chemistry. (2015). Palladium-Catalyzed Synthesis of 2-Aryl-2H-Benzotriazoles From Azoarenes and TMSN3. [Link]
-
National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. [Link]
-
Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
-
NileRed. (2015). Making Phenylhydrazine. YouTube. [Link]
-
ResearchGate. (2022). Synthesis of new polyconjugated molecules with biphenyl, dibenzothiophene, carbazole and phenanthrene units. [Link]
- Google Patents. (1989). Process of preparing purified aqueous indole solution.
-
Royal Society of Chemistry. (2018). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
-
National Institutes of Health. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[1][2]Fused Indole Heterocycles. [Link]
- Google Patents. (1965). Process for the production of phenylhydrazine hydrochloride.
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Organic Chemistry Portal. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. [Link]
-
ResearchGate. (2014). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
MDPI. (2023). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. [Link]
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Technical Support Center: Optimizing Suzuki Coupling for 2-Arylindole Synthesis with Reduced Catalyst Loading
Welcome to the technical support center for the synthesis of 2-arylindoles via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and sustainability of their synthetic routes by reducing palladium catalyst loading. This guide moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.
The synthesis of 2-arylindoles is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The Suzuki-Miyaura coupling is a powerful and versatile tool for this transformation; however, achieving high yields with minimal catalyst loading presents a significant challenge, particularly with electron-rich and N-H functionalized indole substrates. High catalyst concentrations not only increase costs but also lead to greater levels of palladium contamination in the final product, a critical concern in pharmaceutical manufacturing.
This guide will equip you with the knowledge to diagnose issues in your reactions, make informed decisions to overcome them, and ultimately develop robust, low-catalyst-loading protocols for the synthesis of 2-arylindoles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when attempting to reduce palladium catalyst loading in the Suzuki coupling of 2-haloindoles.
Q1: My reaction is sluggish or stalls completely at low catalyst loading (<1 mol%). What is the most likely cause?
A: The most probable cause is catalyst inhibition by the indole substrate itself. Unprotected N-H indoles are acidic enough to react with the palladium catalyst, forming inactive off-cycle dimeric or polymeric palladium-indolide complexes.[1] This is especially problematic at low catalyst concentrations where even a small amount of catalyst sequestration can shut down the catalytic cycle. The basicity of the imine-type nitrogen in the pyrrole ring can also contribute to catalyst inhibition.[1]
Q2: I'm observing significant amounts of starting material and some byproduct that appears to be the homocoupling of my boronic acid. What's happening?
A: This often points to a slow transmetalation step or premature catalyst deactivation. The homocoupling of the boronic acid suggests that the palladium(0) species is being generated but is not efficiently entering the desired cross-coupling cycle. This could be due to a number of factors, including:
-
Inefficient activation of the boronic acid: The base may not be optimal for forming the reactive boronate species.
-
Steric hindrance: A bulky boronic acid or indole substrate can slow down the transmetalation step.
-
Catalyst deactivation: The active catalyst may be decomposing before it can facilitate the cross-coupling.
Q3: Should I protect the N-H group of my indole?
A: N-protection can be a highly effective strategy to prevent catalyst inhibition and improve reaction outcomes, especially at low catalyst loadings. Common protecting groups like Boc, Ts, or SEM can mitigate the issues caused by the acidic N-H proton. However, this adds extra steps to your synthesis (protection and deprotection), which may not be ideal. Modern catalyst systems with carefully chosen ligands and conditions can often enable the coupling of unprotected indoles, even at reduced catalyst concentrations.[1]
Q4: What is the best palladium precatalyst for this transformation?
A: While there is no single "best" precatalyst for all substrates, modern palladium precatalysts, such as those developed by Buchwald and others (e.g., G3-XPhos, G4-SPhos), are often superior to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, especially at low loadings.[1] These precatalysts are designed for efficient generation of the active monoligated Pd(0) species and can exhibit higher turnover numbers and stability.[1]
Q5: How do I choose the right base and solvent?
A: The choice of base and solvent is critical and often interdependent. For unprotected indoles, a weaker base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH or alkoxides to minimize side reactions.[2] The solvent should be able to dissolve the reagents and stabilize the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[3] The presence of water can be beneficial for the solubility of the base and can facilitate the transmetalation step. However, excessive water can lead to protodeborylation of the boronic acid.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting common problems encountered in low-loading Suzuki couplings of 2-haloindoles.
Guide 1: Low Yield and/or Stalled Reaction
Symptoms:
-
Incomplete conversion of starting materials (2-haloindole and/or boronic acid).
-
Low isolated yield of the desired 2-arylindole.
-
Reaction appears to stop before completion.
Troubleshooting Workflow:
Caption: Troubleshooting palladium black formation.
Detailed Causality and Solutions:
-
Evaluate the Ligand:
-
Insufficient Ligand: At very low catalyst loadings, the absolute concentration of the ligand is also low, which may not be sufficient to prevent Pd(0) aggregation.
-
Solution: Increase the ligand-to-palladium ratio. This ensures a higher concentration of the free ligand is available to stabilize the active catalyst.
-
-
Poor Ligand Efficacy: The chosen ligand may not be sterically or electronically suitable to stabilize the Pd(0) species under the reaction conditions.
-
Solution: Switch to a bulkier and more electron-donating ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices as their steric bulk creates a protective pocket around the palladium center, preventing agglomeration. [4]
-
-
-
Assess Concentration:
-
Concentration Too High: While seemingly counterintuitive for low-loading reactions, a high overall reaction concentration can sometimes promote the aggregation of the catalyst.
-
Solution: Try decreasing the overall concentration of the reaction. This can sometimes help to keep the catalyst in solution and prevent precipitation.
-
-
Data and Protocols
This section provides quantitative data and a general experimental protocol to serve as a starting point for your optimizations.
Table 1: Recommended Starting Conditions for Low-Loading Suzuki Coupling of 2-Bromoindoles
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | G3-XPhos or G4-SPhos | Efficient generation of active Pd(0); high stability. [1] |
| Catalyst Loading | 0.1 - 0.5 mol% | A good starting range for optimization. |
| Ligand:Pd Ratio | 1.5:1 to 2:1 | Balances catalyst stabilization with cost. |
| Indole Substrate | 2-Bromoindole (unprotected or N-protected) | Common starting material. |
| Boronic Acid | Arylboronic acid or pinacol ester | Pinacol esters offer greater stability. [3] |
| Base | K₃PO₄ (2-3 equivalents) | Effective and generally compatible with indoles. [2] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Good solubility and promotes transmetalation. |
| Temperature | 80 - 110 °C | Substrate dependent; start lower and increase if needed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and ligands. |
General Experimental Protocol for Low-Loading Suzuki Coupling of 2-Bromoindole
Note: This is a general procedure and should be optimized for each specific substrate combination.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromoindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., G3-XPhos, 0.001-0.005 equiv) and the corresponding ligand if necessary to achieve the desired ligand-to-palladium ratio.
-
-
Degassing:
-
Seal the flask/vial containing the solids and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
-
Addition of Solvent and Reagents:
-
Add the degassed solvent (e.g., dioxane/water, 10:1) to the flask/vial containing the solids.
-
If any reagents are liquid, add them via syringe at this point.
-
-
Initiation and Monitoring:
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
Reducing catalyst loading in the Suzuki-Miyaura coupling for the synthesis of 2-arylindoles is a challenging but achievable goal that offers significant benefits in terms of cost and sustainability. Success hinges on a thorough understanding of the potential pitfalls, particularly catalyst inhibition by the indole substrate. By employing modern, highly active palladium precatalysts, carefully selecting ligands and reaction conditions, and adopting a systematic approach to troubleshooting, researchers can develop robust and efficient low-loading protocols. This guide provides a foundation of knowledge and practical advice to help you navigate these challenges and achieve your synthetic objectives.
References
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Dutta, S., & Pathak, B. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 1-8. [Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402-3415. [Link]
-
Liu, Y., Geng, Z. C., & Zhang, Y. H. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terbium(III) Polyoxometalate. Journal of the Chinese Chemical Society, 65(8), 929-936. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Kim, J., & Lee, S. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Nature Communications, 16(1), 1-9. [Link]
-
Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for Suzuki coupling and amination reactions with deactivated aryl chloride substrates: importance of the palladium source. Chemical Communications, (16), 1540-1541. [Link]
-
Shaughnessy, K. H. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(22), 5407. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Palladium-catalyzed synthesis of 2, 3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 4(1), 127-135. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Rigorous QSAR Model Validation for 2-Phenyl-Indole Derivatives
In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for accelerating the identification and optimization of lead compounds.[1] For researchers investigating the therapeutic potential of 2-phenyl-indole derivatives, a class of compounds known for its diverse biological activities including anticancer properties, robust QSAR models offer a powerful predictive tool.[2][3][4][5] However, the predictive power of a QSAR model is only as reliable as its validation. A model that is not rigorously validated can lead to misleading predictions, wasted resources, and ultimately, failure in the drug development pipeline.[1][6]
This guide provides an in-depth comparison of essential validation techniques for QSAR models of 2-phenyl-indole derivatives. Moving beyond a simple checklist, we will delve into the causality behind these validation steps, empowering you to build and critically evaluate QSAR models with the scientific rigor demanded in drug discovery. Our focus is on establishing a self-validating system for your modeling workflow, grounded in the authoritative principles set forth by the Organisation for Economic Co-operation and Development (OECD).[7][8][9][10][11]
The Foundation: OECD Principles for QSAR Model Validation
Before delving into specific techniques, it is crucial to ground our discussion in the globally recognized OECD principles for QSAR model validation.[7][8][9][10][11] These principles provide a framework for ensuring that a QSAR model is scientifically sound and acceptable for regulatory purposes.
A valid QSAR model should have:
-
A defined endpoint: The biological activity being modeled (e.g., IC50 against a specific cancer cell line) must be clearly and unambiguously defined.[8][9]
-
An unambiguous algorithm: The mathematical method used to develop the model (e.g., Multiple Linear Regression, Partial Least Squares) should be explicitly stated.[8][9]
-
A defined applicability domain (AD): The chemical space in which the model can make reliable predictions must be characterized.[7][8][12]
-
Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be statistically evaluated using a variety of metrics.[7][8]
-
A mechanistic interpretation, if possible: A plausible mechanistic association between the descriptors in the model and the biological endpoint should be considered.[8]
This guide will focus primarily on the practical application of the third and fourth principles, which are central to the validation process.
The QSAR Model Development and Validation Workflow
The development and validation of a QSAR model is an iterative process. The following diagram illustrates a typical workflow, emphasizing the integration of validation at multiple stages.
Caption: A comprehensive workflow for QSAR model development and validation.
Internal vs. External Validation: A Critical Comparison
A common point of confusion in QSAR modeling is the distinction between internal and external validation. Both are essential for assessing a model's reliability, but they evaluate different aspects of its performance.[7][13]
| Validation Type | Purpose | Key Techniques | Common Metrics |
| Internal Validation | To assess the robustness and stability of the model using only the training set data. It helps to detect overfitting.[1][7] | Leave-One-Out Cross-Validation (LOO-CV), Leave-Many-Out Cross-Validation (LMO-CV), Y-Randomization.[1][14] | q² (or Q²), RMSE_CV |
| External Validation | To assess the predictive power of the model on a set of compounds (the test set) that was not used in model development.[6][7] | Prediction on an independent test set. | r²_pred, RMSE_p |
Internal Validation Techniques
Internal validation is the first line of defense against building a model that simply memorizes the training data.[7]
Cross-validation is a resampling procedure used to evaluate a model if we have a limited data set. The most common method is Leave-One-Out Cross-Validation (LOO-CV) .[1][14]
Experimental Protocol: Leave-One-Out Cross-Validation
-
From the training set of n compounds, remove one compound.
-
Develop a QSAR model using the remaining n-1 compounds.
-
Use the developed model to predict the activity of the removed compound.
-
Repeat steps 1-3 until every compound in the training set has been left out once.
-
Calculate the cross-validated squared correlation coefficient (q²) using the predicted and actual activity values.
A high q² value (typically > 0.5) indicates good internal predictive ability.[13] A large difference between r² (the squared correlation coefficient for the training set) and q² (r² - q² > 0.3) can be an indicator of overfitting.[1]
Y-randomization, also known as Y-scrambling, is a crucial test to ensure that the developed model is not the result of a chance correlation.[15][16][17]
Experimental Protocol: Y-Randomization
-
Keep the independent variables (molecular descriptors) for the training set fixed.
-
Randomly shuffle the dependent variable (biological activity) values of the training set.[17]
-
Develop a new QSAR model using the original descriptors and the shuffled activity data.
-
Repeat steps 2-3 multiple times (e.g., 50-100 times).
-
The resulting QSAR models from the randomized data should have significantly low r² and q² values.[17]
If a model built on randomized data shows high r² and q² values, it suggests that the original model may be spurious.
External Validation: The True Test of Predictivity
While internal validation is essential, external validation provides a more realistic measure of a model's ability to predict the activity of new, unseen compounds.[6][7][13]
Experimental Protocol: External Validation
-
Prior to model development, split the initial dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
-
Develop the QSAR model using only the training set data.
-
Use the finalized model to predict the activity of the compounds in the test set.
-
Calculate the predictive squared correlation coefficient (r²_pred) and the Root Mean Square Error of Prediction (RMSE_p) for the test set.
A high r²_pred value (e.g., > 0.6) and a low RMSE_p are indicative of a robust and predictive model.[13]
Defining the Boundaries: The Applicability Domain (AD)
A QSAR model cannot be expected to make reliable predictions for all possible chemical structures. The Applicability Domain (AD) defines the chemical space in which the model's predictions are considered reliable.[7][12] Predictions for compounds that fall outside the AD are considered extrapolations and should be treated with caution.[12]
Caption: The blue dots represent compounds within the AD, while the red dots are outside.
There are various methods to define the AD, often based on the range of descriptors in the training set, structural similarity, or the leverage approach.[18][19][20] For instance, the Tanimoto distance based on molecular fingerprints is a common metric for assessing structural similarity.[18]
Advanced Validation Metrics: Beyond r² and q²
While r² and q² are widely used, a more comprehensive validation should include additional metrics. The r²m metrics, for example, have been proposed to provide a stricter test of a model's predictive ability.[21][22][23] These metrics penalize a model for large differences between observed and predicted values.[21] An r²m value greater than 0.5 is generally considered acceptable for a robust QSAR model.[22]
Case Study: Validation of a QSAR Model for Anticancer 2-Phenyl-Indole Derivatives
Let's consider a hypothetical QSAR study on a series of 2-phenyl-indole derivatives tested for their inhibitory activity against a specific kinase.
| Model | r² (training) | q² (LOO-CV) | r²_pred (test) | RMSE_p | Y-Randomization (avg. r²) | Applicability Domain |
| Model A | 0.85 | 0.78 | 0.82 | 0.25 | 0.15 | Defined |
| Model B | 0.95 | 0.55 | 0.48 | 0.65 | 0.20 | Not Defined |
| Model C | 0.75 | 0.70 | 0.72 | 0.30 | 0.65 | Defined |
Analysis:
-
Model A represents a well-validated and predictive QSAR model. It has good internal and external predictivity, a low error of prediction, and passes the Y-randomization test. The defined applicability domain provides confidence in its predictions for new compounds within that chemical space.
-
Model B is a clear example of an overfitted model. The high r² on the training set is misleading, as indicated by the significant drop in the q² value and the poor external predictivity. The lack of a defined applicability domain further limits its utility.
-
Model C initially appears to be a reasonable model based on its r², q², and r²_pred values. However, it fails the Y-randomization test, suggesting that the correlation it found might be due to chance. This model should be rejected.
Conclusion
The validation of a QSAR model for 2-phenyl-indole derivatives, or any other class of compounds, is not a single step but a multi-faceted process that must be integrated throughout the model development workflow. By adhering to the OECD principles and employing a combination of internal and external validation techniques, including cross-validation, Y-randomization, and the definition of an applicability domain, researchers can build robust and reliable models. These validated models can then be used with confidence to guide the design of novel 2-phenyl-indole derivatives with improved therapeutic potential, ultimately accelerating the journey from a virtual hit to a viable drug candidate.
References
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- (PDF) Validation of QSAR Models - Strategies and Importance - ResearchGate. (2011, September).
-
How to build a better QSAR model - YouTube. (2025, February 19). Retrieved from [Link]
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Applicability domain - Wikipedia. (n.d.). Retrieved from [Link]
-
Comparison of various methods for validity evaluation of QSAR models - PMC. (2022, August 23). Retrieved from [Link]
-
Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed. (2011, June). Retrieved from [Link]
-
y-Randomization and Its Variants in QSPR/QSAR | Journal of Chemical Information and Modeling - ACS Publications. (2007, March 21). Retrieved from [Link]
-
y-Randomization and its variants in QSPR/QSAR - PubMed. (2007, May). Retrieved from [Link]
-
Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy | PLOS ONE. (2025, June). Retrieved from [Link]
-
On Two Novel Parameters for Validation of Predictive QSAR Models - PMC - NIH. (2010, January 1). Retrieved from [Link]
- Applicability domains are common in QSAR but irrelevant for conventional ML tasks. (2024, September 14).
-
Further exploring rm2 metrics for validation of QSPR models | Request PDF - ResearchGate. (2013, January). Retrieved from [Link]
-
Validation of QSAR models for legislative purposes - PMC - NIH. (2008, January 1). Retrieved from [Link]
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Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction - MDPI. (2012, January 1). Retrieved from [Link]
-
Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6). Retrieved from [Link]
-
The OECD principle guidelines for developing and validating QSAR model. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019, January 31). Retrieved from [Link]
-
y-Randomization test for QSAR study easy with tool helps free - YouTube. (2023, April 2). Retrieved from [Link]
-
Further exploring rm 2 metrics for validation of QSPR models | Request PDF - ResearchGate. (2013, January). Retrieved from [Link]
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Applicability Domain of QSAR models - mediaTUM. (2012, January 1). Retrieved from [Link]
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Python code for validating QSAR models-RMSE, R2 and K based parameters. (n.d.). Retrieved from [Link]
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-
y-Randomization plot of QSAR model. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. (2013, January 1). Retrieved from [Link]
-
Development of models according to the OECD principles - CADASTER.eu. (n.d.). Retrieved from [Link]
-
OECD QSAR Assessment Framework (QAF) - KREATiS. (n.d.). Retrieved from [Link]
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2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents - Oriental Journal of Chemistry. (2024, October 30). Retrieved from [Link]
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Evaluation and Optimization Methods for Applicability Domain Methods and Their Hyperparameters, Considering the Prediction Performance of Machine Learning Models | ACS Omega - ACS Publications. (2024, February 26). Retrieved from [Link]
-
Comparative QSAR modeling of 2‐phenylindol derivatives for predicting the anticancer activity using genetic algorithm multiple linear regression and back‐propagation‐artificial neural network techniques | Request PDF - ResearchGate. (2020, January). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Biphenyl-4-yl-1H-indole
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Biphenyl-4-yl-1H-indole, a solid organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The structural components of 2-Biphenyl-4-yl-1H-indole, specifically the biphenyl moiety, are the primary drivers of its hazard profile. Biphenyl is known to be an irritant and, most critically, very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound must be treated as hazardous environmental waste.
Part 1: Hazard Assessment and Classification
Based on the Globally Harmonized System (GHS) classification for biphenyl, 2-Biphenyl-4-yl-1H-indole should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | [1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
This classification mandates that 2-Biphenyl-4-yl-1H-indole is not suitable for disposal via standard laboratory drains or general solid waste. It must be segregated and managed as regulated hazardous waste.[3][4]
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
All personnel handling waste containing 2-Biphenyl-4-yl-1H-indole must wear appropriate PPE to mitigate exposure risks. The causality is clear: preventing skin contact, eye exposure, and inhalation of the powdered solid is paramount.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Chemical safety goggles and a face shield if there is a risk of splashing or dust generation.[1]
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, chemical-resistant aprons and sleeves are recommended.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[5] All handling of the solid waste should ideally occur within a certified chemical fume hood.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 2-Biphenyl-4-yl-1H-indole follows the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste from its creation to its final, safe disposal.[4]
Step 1: Waste Segregation and Collection
Rationale: To prevent dangerous chemical reactions and to ensure proper disposal pathways, hazardous waste must be segregated. Mixing incompatible waste streams can lead to fire, explosion, or the generation of toxic gases.
-
Solid Waste:
-
Collect all solid waste contaminated with 2-Biphenyl-4-yl-1H-indole, including unused product, contaminated filter paper, weighing boats, and disposable lab materials (e.g., gloves, wipes).
-
Place these materials into a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) pail with a secure, sealable lid is recommended.[6][7]
-
-
Liquid Waste:
-
If 2-Biphenyl-4-yl-1H-indole is dissolved in a solvent, it must be collected as hazardous liquid waste.
-
The waste solvent mixture should be collected in a separate, clearly labeled, and compatible container (e.g., a glass or HDPE bottle with a screw cap).
-
Crucially, do not mix different solvent wastes unless you have confirmed their compatibility.
-
Step 2: Container Management and Labeling
Rationale: Proper container management is a key compliance requirement from regulatory bodies like the EPA.[7] It prevents spills, protects personnel, and ensures the waste is accepted by the disposal facility.
-
Container Condition: Ensure the waste container is in good condition, free from leaks, and has a tightly fitting lid.[6] The exterior of the container must be kept clean.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[7] This prevents the release of vapors and protects against spills.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Biphenyl-4-yl-1H-indole" and any solvents present.
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage Pending Disposal
Rationale: Safe temporary storage is critical to prevent accidents and ensure regulatory compliance.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste was generated.[8]
-
The storage area should be a secondary containment bin to capture any potential leaks.
-
Ensure the storage area is away from drains, heat sources, and incompatible chemicals.
Step 4: Arranging for Disposal
Rationale: Hazardous waste must be disposed of through a licensed and approved waste disposal vendor to ensure it is managed in an environmentally sound manner.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Provide the EHS department with a complete inventory of the waste.
-
The EHS department will coordinate with a licensed hazardous waste transporter for final disposal, which typically involves high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]
The entire process, from generation to disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Part 4: Spill and Emergency Procedures
Rationale: A prepared response is essential to mitigate the impact of an accidental release.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or generates significant dust, evacuate the area and contact your institution's emergency line.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent the spread of the powder. Do not use water to clean up, as this can spread the contamination.
-
Cleanup:
-
Wearing full PPE (including respiratory protection), carefully sweep or scoop the solid material into a hazardous waste container.[10] Avoid any actions that could generate dust.
-
Use absorbent pads dampened with a suitable solvent (e.g., isopropanol or ethanol) to decontaminate the area, wiping from the outside in.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-Biphenyl-4-yl-1H-indole waste.
Caption: Disposal Decision Workflow for 2-Biphenyl-4-yl-1H-indole
References
-
Thermo Fisher Scientific. Safety Data Sheet: Biphenyl-4-carboxaldehyde. [Link]
-
Carl ROTH. Safety Data Sheet: Biphenyl. [Link]
-
Durham Tech. Safety Data Sheet: Biphenyl. [Link]
-
Carl ROTH. Safety Data Sheet: Biphenyl. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Biphenyl Hazard Summary. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
National Center for Biotechnology Information. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]
-
U.S. Environmental Protection Agency. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
INCHEM. Biphenyl (CICADS). [Link]
-
Ohio Environmental Protection Agency. Dispose of Hazardous Waste. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Indole, 99+%. [Link]
-
U.S. Environmental Protection Agency. OPPT Chemical Fact Sheets: Biphenyl Fact Sheet: Support Document. [Link]
-
Difaem/EPN. A safety and chemical disposal guideline for Minilab users. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Biphenyl-4-yl-1H-indole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 2-Biphenyl-4-yl-1H-indole. The procedures outlined here are designed to ensure your protection and the integrity of your research by establishing a self-validating system of safety from material receipt to disposal.
Hazard Assessment: Understanding the Risks
The biphenyl component is a known irritant.[1][2] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[3][4] Furthermore, prolonged or repeated exposure to biphenyl has been associated with toxic effects on the liver and nervous system.[4][5] There is also suggestive evidence of carcinogenicity from animal studies.[6] The compound is classified as very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[1][3]
The indole structure, while a common motif in biologically active molecules, can also present toxicological challenges. High concentrations of indole have been shown to be toxic to cells.[7] Compounds like 2-Phenylindole, which are structurally similar to our target molecule, are known to cause serious eye damage and respiratory irritation.
Therefore, 2-Biphenyl-4-yl-1H-indole must be handled as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation, with unknown potential for long-term organ toxicity. All handling procedures must be designed to minimize direct contact and eliminate the possibility of aerosolization and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following equipment must be worn at all times when handling 2-Biphenyl-4-yl-1H-indole.
| Protection Type | Specific Recommendation | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Prevents direct skin contact. The biphenyl moiety is a known skin irritant.[1][3] Double-gloving provides an additional barrier against potential tears or micropores. |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields | Protects eyes from airborne dust particles and accidental splashes. Biphenyl and related compounds can cause serious eye irritation or damage.[3] |
| Body Protection | Fully-buttoned Laboratory Coat | Minimizes the risk of the compound settling on personal clothing and causing skin exposure. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Essential for preventing the inhalation of fine dust particles during weighing or transfer operations. Biphenyl is a known respiratory irritant.[1][2][3] |
Operational Plan for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure risk. The following step-by-step protocol provides a closed-loop system for the safe handling of 2-Biphenyl-4-yl-1H-indole.
Preparation Phase
-
Designate a Work Area: All handling of solid 2-Biphenyl-4-yl-1H-indole should occur within a certified chemical fume hood or a powder containment hood to control dust.
-
Assemble Materials: Before bringing the chemical into the work area, ensure all necessary equipment is present: spatulas, weigh boats, appropriate solvents, pre-labeled waste containers, and a chemical spill kit.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure your respirator has a proper seal.
Handling and Experimental Phase
-
Weighing: Carefully weigh the required amount of the compound. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Solubilization: If dissolving the compound, add the solvent to the vessel containing the solid slowly to prevent splashing.
-
Container Management: Keep the primary container of 2-Biphenyl-4-yl-1H-indole tightly sealed when not in use.[3]
-
Post-Handling: After completing the task, wipe down the work surface with an appropriate decontaminating solution.
The workflow below visualizes the critical decision points and safety measures in the handling process.
Caption: Safe Handling Workflow for 2-Biphenyl-4-yl-1H-indole.
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure both personal and environmental safety.
-
Waste Segregation: All materials contaminated with 2-Biphenyl-4-yl-1H-indole, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The waste container must be labeled "HAZARDOUS WASTE" and include the full chemical name: 2-Biphenyl-4-yl-1H-indole.[8]
-
Environmental Precaution: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash, due to its high toxicity to aquatic life.[1][2]
-
Institutional Protocol: Follow your institution's specific guidelines for the collection and disposal of chemical waste. Dispose of the contents and container at an approved waste disposal plant.[3]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure a safe environment for groundbreaking research.
References
-
Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]
-
West Liberty University. (2005). Material Safety Data Sheet: Biphenyl. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Biphenyl. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]
-
Lee, J. H., et al. (2015). Indole Toxicity Involves the Inhibition of Adenosine Triphosphate Production and Protein Folding in Pseudomonas Putida. Applied and Environmental Microbiology, 81(12), 4051–4061. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole toxicity involves the inhibition of adenosine triphosphate production and protein folding in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
